molecular formula C18H17ClN2O3 B5057475 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

Cat. No. B5057475
M. Wt: 344.8 g/mol
InChI Key: ULRCHGFUVDMHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as CP-47,497, is a synthetic cannabinoid that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system and are involved in a range of physiological processes. When 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione binds to these receptors, it activates a signaling pathway that can have a range of effects on the body.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood regulation. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the activation of cannabinoid receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to selectively activate cannabinoid receptors. This allows researchers to study the effects of cannabinoid signaling in a controlled manner. However, there are also limitations to using 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione in lab experiments. For example, its effects may not be representative of those seen with natural cannabinoids, and its long-term effects are not well understood.

Future Directions

There are many potential future directions for research involving 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of pain and inflammation. It may also have applications in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its long-term effects and potential risks.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction between 3-chlorobenzoyl chloride and 4-methoxybenzylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to yield 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione. This synthesis method has been extensively studied and optimized for maximum yield and purity.

Scientific Research Applications

1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool for studying the endocannabinoid system. This system is involved in a range of physiological processes, including pain sensation, appetite, and mood regulation. 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been shown to bind to the same receptors as natural cannabinoids, allowing researchers to study the effects of cannabinoid signaling in a controlled manner.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-15-7-5-12(6-8-15)11-20-16-10-17(22)21(18(16)23)14-4-2-3-13(19)9-14/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRCHGFUVDMHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione

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